molecular formula C14H19NO3 B1384928 Methyl (2S,4S)-4-(2,4-dimethylphenoxy)-2-pyrrolidinecarboxylate CAS No. 1217792-37-4

Methyl (2S,4S)-4-(2,4-dimethylphenoxy)-2-pyrrolidinecarboxylate

Cat. No. B1384928
CAS RN: 1217792-37-4
M. Wt: 249.3 g/mol
InChI Key: PORGOWVHPSLNGC-RYUDHWBXSA-N
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Description

Methyl (2S,4S)-4-(2,4-dimethylphenoxy)-2-pyrrolidinecarboxylate (MDPPC) is a synthetic compound derived from the amino acid, pyrrolidinecarboxylate. It is used in scientific research as a tool to study the biochemical and physiological effects of compounds on living organisms. MDPPC has been studied for its potential applications in a variety of areas, including drug delivery, biocatalysis, and metabolic engineering.

Scientific Research Applications

Asymmetric Catalysis

Methyl (2S,4S)-4-(2,4-dimethylphenoxy)-2-pyrrolidinecarboxylate has been studied for its role in asymmetric catalysis. For example, its analogues have been used in the efficient asymmetric hydrogenation of itaconic acid derivatives when catalyzed by rhodium complexes. This process has been successfully applied in the asymmetric synthesis of key intermediates for new human renin inhibitors (Inoguchi, Morimoto, & Achiwa, 1989).

Cognitive Enhancement Properties

Studies have explored compounds like 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, related to Methyl (2S,4S)-4-(2,4-dimethylphenoxy)-2-pyrrolidinecarboxylate, for their potential cognitive enhancement properties. These compounds have shown positive effects in rodent and primate models of cognitive enhancement (Lin et al., 1997).

Antimicrobial Activity

Certain derivatives of Methyl (2S,4S)-4-(2,4-dimethylphenoxy)-2-pyrrolidinecarboxylate have been synthesized and evaluated for their antimicrobial activities. These studies have found that some derivatives exhibit significant antibacterial and antifungal activity, highlighting the potential of these compounds in the development of new antimicrobial agents (Hublikar et al., 2019).

Molecular Structure Analysis

The compound has also been a subject of interest in structural chemistry. Research has been conducted to determine the absolute structure of related chiral pyrrolidine derivatives, which are essential for understanding their interaction with other molecules and potential applications in various chemical processes (Wang & Englert, 2019).

properties

IUPAC Name

methyl (2S,4S)-4-(2,4-dimethylphenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-9-4-5-13(10(2)6-9)18-11-7-12(15-8-11)14(16)17-3/h4-6,11-12,15H,7-8H2,1-3H3/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORGOWVHPSLNGC-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(2,4-dimethylphenoxy)-2-pyrrolidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl (2S,4S)-4-(2,4-dimethylphenoxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(2,4-dimethylphenoxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(2,4-dimethylphenoxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(2,4-dimethylphenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 5
Methyl (2S,4S)-4-(2,4-dimethylphenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 6
Methyl (2S,4S)-4-(2,4-dimethylphenoxy)-2-pyrrolidinecarboxylate

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